5-Dehydroepisterol 5-Dehydroepisterol Ergosta-5,7,24(28)-trien-3beta-ol is a 3beta-sterol having double bonds in the 5- and 7-positions and a methylene group at position 24. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol, a Delta(5),Delta(7)-sterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a 5alpha-ergostane.
5-Dehydroepisterol is a natural product found in Phycomyces blakesleeanus, Axinella cannabina, and Eutreptia viridis with data available.
ergosta-5,7,24(28)-trien-3beta-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 23582-83-4
VCID: VC20865654
InChI: InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1
SMILES: CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

5-Dehydroepisterol

CAS No.: 23582-83-4

Cat. No.: VC20865654

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

5-Dehydroepisterol - 23582-83-4

Specification

Description Ergosta-5,7,24(28)-trien-3beta-ol is a 3beta-sterol having double bonds in the 5- and 7-positions and a methylene group at position 24. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol, a Delta(5),Delta(7)-sterol and a 3beta-hydroxy-Delta(5)-steroid. It is functionally related to a 5alpha-ergostane.
5-Dehydroepisterol is a natural product found in Phycomyces blakesleeanus, Axinella cannabina, and Eutreptia viridis with data available.
ergosta-5,7,24(28)-trien-3beta-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 23582-83-4
Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1
Standard InChI Key ZEPNVCGPJXYABB-LOIOQLKMSA-N
Isomeric SMILES C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

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